B1575832 T7 Novispirin

T7 Novispirin

Cat. No.: B1575832
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Description

Overview of Host Defense Peptides as a Class of Antimicrobial Agents

Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are integral components of the innate immune system found across all forms of life. wikipedia.orgfrontiersin.org These peptides are typically short, consisting of 12 to 50 amino acids, and are characterized by a net positive charge and a significant proportion of hydrophobic residues. wikipedia.orgubc.ca This amphipathic nature is crucial for their primary mechanism of action, which often involves interaction with and disruption of microbial cell membranes. wikipedia.orgexplorationpub.com

HDPs exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, enveloped viruses, and even some cancerous cells. wikipedia.org Their mechanisms of action are varied and can include forming pores in the membrane, interfering with cellular processes like DNA and protein synthesis, or modulating the host's immune response. wikipedia.orgubc.ca The electrostatic attraction between the cationic peptides and the typically anionic surfaces of bacterial membranes facilitates their initial binding and subsequent antimicrobial action. wikipedia.org This fundamental difference in membrane composition between prokaryotic and eukaryotic cells is thought to contribute to the selective toxicity of many HDPs towards microbes over host cells. wikipedia.org

Historical Development and Derivation of Novispirin Peptides

The development of the novispirin series of peptides, including T7 Novispirin, is a prime example of rational drug design aimed at optimizing the therapeutic potential of natural AMPs.

The journey to this compound began with the study of SMAP-29, a 29-residue α-helical cathelicidin (B612621) peptide found in sheep. researchgate.netnih.gov While SMAP-29 demonstrated potent antimicrobial activity, its therapeutic utility was limited by its high cytotoxicity towards mammalian cells. Subsequent research focused on creating smaller, yet equally effective, derivatives. researchgate.netnih.gov This led to the creation of Ovispirin-1, an 18-amino acid peptide that mimics the N-terminal region of SMAP-29. researchgate.netd-nb.info Ovispirin-1 retained the broad-spectrum antimicrobial activity of its parent molecule but unfortunately also maintained a high level of cytotoxicity and hemolytic activity against human cells. researchgate.netrcsb.org

The significant cytotoxicity of Ovispirin-1 prompted researchers to explore how minor structural modifications could dissociate its antimicrobial efficacy from its toxicity. This led to the development of the novispirin peptides through a process of single-residue substitutions in the Ovispirin-1 sequence. researchgate.netrcsb.org The goal was to "fine-tune" the peptide's properties to minimize unwanted effects on host cells while preserving its ability to kill microbes. researchgate.netrcsb.org

One of the successful outcomes of this approach was Novispirin T7. In this analog, the isoleucine residue at position 7 of Ovispirin-1 was replaced with a threonine. researchgate.netrcsb.org This seemingly minor change had a profound impact on the peptide's biological activity. Molecular dynamics simulations have provided insight into why this substitution is so effective. While Ovispirin-1 binds strongly to and inserts deeply into model mammalian membranes (zwitterionic DPC micelles), this compound exhibits weaker binding. aiche.orgnih.gov This is attributed to a reduction in the helical content and amphipathicity of this compound in the presence of these model membranes. nih.gov In contrast, both peptides bind strongly to model bacterial membranes (anionic SDS micelles) and maintain their helical structure, which correlates with their potent antibacterial properties. aiche.orgnih.gov

Origins from Ovispirin-1 and SMAP-29 Peptides

Positioning of this compound within Antimicrobial Peptide Research Paradigms

This compound exemplifies a key paradigm in contemporary AMP research: the rational design of synthetic peptides to improve upon nature's templates. The development of this compound showcases how a detailed understanding of structure-activity relationships can be leveraged to create molecules with an improved therapeutic index. By making a single amino acid substitution, researchers were able to create a peptide that retains the potent, broad-spectrum antimicrobial activity of its predecessors while significantly reducing its toxicity to host cells. researchgate.netrcsb.org This positions this compound and other novispirins as important model compounds for studying the biophysical principles that govern AMP-membrane interactions and for developing new anti-infective therapies. nih.gov The success of this approach underscores the potential of peptide engineering to address the urgent need for new antibiotics. researchgate.net

Peptide Sequence Comparison

Peptide Sequence
Ovispirin-1 KNLRRIIRKIIHIIKKYG
Novispirin T7 KNLRRITRKIIHIIKKYG
Novispirin G10 KNLRRIIRKGIHIIKKYG

Properties

bioactivity

Antibacterial

sequence

KNLRRITRKIIHIIKKYG

Origin of Product

United States

Structural Characterization and Biophysical Elucidation of T7 Novispirin

Determination of Secondary and Tertiary Structures

The three-dimensional solution structures of T7 Novispirin and its related peptides have been determined using a combination of spectroscopic techniques. researchgate.net These methods provide insight into the peptide's conformation, which is crucial for its biological activity.

Circular Dichroism (CD) Spectroscopy Investigations

Circular dichroism (CD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light, is widely used to study the secondary structure of proteins and peptides. nih.gov For this compound, CD spectroscopy has been instrumental in characterizing its helical nature. researchgate.net In helix-promoting solvents like 2,2,2-trifluoroethanol (B45653) (TFE), this compound exhibits a distinct α-helical structure. researchgate.net This is a common feature among many antimicrobial peptides, which often adopt an α-helical conformation upon interacting with membrane-like environments. nih.govnih.gov The CD spectra provide a broad structural overview and are essential for assessing conformational changes under various experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Two-dimensional nuclear magnetic resonance (NMR) spectroscopy has been employed to determine the detailed three-dimensional solution structure of this compound. researchgate.netrcsb.org This powerful technique allows for the elucidation of atomic-level structures of molecules in solution. syntecoptics.comwikipedia.org The analysis of the NMR data for this compound, deposited in the Protein Data Bank under accession code 1HU7, reveals a well-defined amphipathic helical structure in a TFE/water environment. rcsb.orgpdbj.org The structure was calculated from 50 initial conformers, with 20 being submitted for the final ensemble. rcsb.org This detailed structural information is critical for understanding the subtle yet significant changes that arise from single amino acid substitutions. researchgate.net

Table 1: NMR Structural Statistics for this compound (PDB ID: 1HU7)

Parameter Value
Method Solution NMR
Conformers Calculated 50
Conformers Submitted 20
Total Structure Weight 2.26 kDa
Modeled Residue Count 18
Unique Protein Chains 1

Data sourced from the RCSB Protein Data Bank. rcsb.org

Conformational Dynamics in Different Solvation Environments

The conformation of this compound is highly sensitive to its solvation environment, a characteristic feature of many antimicrobial peptides. researchgate.netnih.govnih.gov In aqueous solutions, many such peptides exist in a disordered or random coil state. researchgate.net However, in the presence of membrane-mimicking environments, such as organic solvents like TFE or detergent micelles, they fold into their characteristic α-helical structures. researchgate.netnih.gov Molecular dynamics simulations have further illuminated these conformational dynamics, showing how the peptide interacts with different solvent interfaces and how these interactions stabilize its helical fold. researchgate.net The transition from a disordered to an ordered state upon encountering a hydrophobic environment is a key aspect of its mechanism of action. nih.gov

Amphipathic Character and its Influence on Molecular Conformation

This compound possesses an amphipathic α-helical structure, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.net This amphipathicity is a critical determinant of its interaction with biological membranes. The hydrophobic face is thought to interact with the lipid core of the membrane, while the cationic (positively charged) residues on the hydrophilic face interact with the negatively charged components of bacterial membranes. researchgate.netnih.gov This dual character drives the peptide's ability to bind to and disrupt microbial cell membranes. nih.gov The specific arrangement of hydrophobic and hydrophilic residues along the helical structure directly influences its conformational stability and orientation within a membrane environment. researchgate.net

Influence of Environmental Factors on this compound Conformation in Model Systems

The conformation of this compound is significantly influenced by environmental factors such as the presence of micelles, which are used as simple models for biological membranes. researchgate.netnih.govnih.gov The peptide's structural response to different types of micelles reveals important aspects of its interaction with zwitterionic and anionic lipid environments. nih.gov

Effects of Micellar Environments (e.g., DPC, SDS) on Helicity and Structure

The interaction of this compound with different micellar environments has been studied to understand its membrane-disruptive activity. nih.govresearchgate.net In the presence of zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles, which mimic eukaryotic cell membranes, the helical content of this compound is reduced. nih.gov This leads to a less amphipathic structure that binds weakly to the DPC micelle. nih.gov

Conversely, in the presence of anionic sodium dodecyl sulfate (B86663) (SDS) micelles, which are used to model the negatively charged bacterial membranes, this compound binds strongly and retains its helical form. nih.gov This differential behavior in DPC versus SDS micelles correlates with the peptide's selective toxicity towards bacteria over host cells. nih.gov Molecular dynamics simulations have shown that while the parent peptide, ovispirin, remains helical and inserts deeply into DPC micelles, this compound loses some helicity, resulting in a weaker interaction. nih.gov

Table 2: Summary of this compound's Conformational Behavior in Different Micellar Environments

Micellar Environment Effect on Helicity Binding Strength Implication
Dodecylphosphocholine (DPC) Reduced Weak Lower toxicity to eukaryotic-like membranes
Sodium Dodecyl Sulfate (SDS) Retained Strong Potent activity against bacterial-like membranes

Based on findings from molecular dynamics simulations. nih.gov

Salt Concentration Effects on Structural Integrity and Activity Profiles in Model Systems

The efficacy and conformational stability of antimicrobial peptides (AMPs) are intricately linked to the ionic strength of their surrounding environment. For cationic peptides like this compound, the presence of salts can significantly influence their structure and, consequently, their antimicrobial function. This is primarily due to the shielding of electrostatic interactions that are critical for both maintaining the peptide's secondary structure and its initial binding to the negatively charged membranes of target microorganisms.

Research has demonstrated that novispirin peptides retain their antimicrobial activity even in the presence of high salt concentrations, a notable advantage over many other AMPs whose efficacy is diminished under such conditions. googleapis.comgoogleapis.com Specifically, this compound has been shown to maintain its bactericidal activity in high salt conditions of 175-200 mM NaCl. googleapis.com One study on a related novispirin, G10, also showed retained activity against Pseudomonas aeruginosa in a medium containing 100 mM NaCl. nih.gov This salt resistance is a crucial characteristic, particularly for potential applications in environments with physiological or elevated salt levels. nih.govrsc.org

The structural integrity of this compound, particularly its α-helical conformation, is essential for its biological activity. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the three-dimensional structures of novispirin peptides, including this compound. researchgate.net These studies revealed that while they maintain an amphipathic helical structure in membrane-mimicking environments like 2,2,2-trifluoroethanol, subtle structural changes can greatly impact their activity. researchgate.net While high salt concentrations can potentially disrupt the helical structure of some peptides, the retained activity of this compound suggests its structure is comparatively stable. googleapis.comnih.gov The interaction of AMPs with model membranes is also salt-dependent; for many peptides, interactions are stronger at lower salt concentrations. rsc.orgnih.gov However, the ability of this compound to function in high salt implies a robust interaction with bacterial membranes even when electrostatic attractions are screened by salt ions. googleapis.com

The following data tables summarize the effects of salt concentration on the activity and structural characteristics of novispirin peptides based on available research.

Table 1: Effect of Salt Concentration on the Antimicrobial Activity of Novispirin Peptides

PeptideSalt Concentration (NaCl)Effect on Antimicrobial ActivityTarget OrganismSource
This compound175-200 mMActivity maintainedGram-negative bacteria googleapis.com
Novispirin G10100 mMActivity maintainedPseudomonas aeruginosa nih.gov

Table 2: Structural Characteristics of Novispirin Peptides in Model Environments

PeptideEnvironmentPredominant StructureMethod of DeterminationSource
This compound2,2,2-TrifluoroethanolAmphipathic α-helixCD and NMR Spectroscopy researchgate.net
Ovispirin-12,2,2-TrifluoroethanolAmphipathic α-helixCD and NMR Spectroscopy researchgate.net
Novispirin G102,2,2-TrifluoroethanolAmphipathic α-helixCD and NMR Spectroscopy researchgate.net

Molecular Mechanisms of Action of T7 Novispirin

Membrane Interaction and Permeabilization Mechanisms

The initial contact between T7 Novispirin and a bacterial cell is driven by electrostatic interactions. libretexts.org The cationic nature of the peptide is attracted to the anionic components of microbial membranes, such as phosphatidylglycerol and cardiolipin. nih.govrsc.org This initial binding is a crucial step that precedes membrane disruption.

It has been proposed that this compound, along with its analog Novispirin G10, acts via the "carpet" mechanism. nih.gov In this model, the peptide monomers bind to the surface of the microbial membrane, arranging themselves parallel to the lipid bilayer, much like a carpet. nih.govmdpi.com Once a threshold concentration of peptides is reached on the membrane surface, they cause a detergent-like effect, leading to the disintegration of the membrane and the formation of micelles. libretexts.orgmdpi.com This process disrupts the membrane's integrity, causing leakage of cellular contents and ultimately leading to cell death. libretexts.org Unlike pore-forming mechanisms such as the "barrel-stave" or "toroidal-pore" models, the carpet mechanism does not require the peptides to insert themselves deeply into the membrane to form discrete channels. libretexts.orgmdpi.com

Molecular dynamics simulations suggest that the stability of the peptide's secondary structure plays a role in its mechanism. nih.gov While a helical structure is important for the activity of many antimicrobial peptides, a highly stable helical structure is not a strict requirement for the carpet mechanism. nih.gov this compound, which exhibits N-terminal flexibility, can effectively lyse cells through this mechanism. nih.gov

The permeabilization of bacterial membranes by novispirins is a rapid process. Studies on the related peptide, novispirin G10, have shown an immediate and massive efflux of potassium ions from Pseudomonas aeruginosa, indicating a swift alteration of the inner membrane's permeability. nih.gov This rapid action is a characteristic feature of many antimicrobial peptides that target the cell membrane. mdpi.com For some antimicrobial peptides, the killing effect can occur within seconds of initial contact with the cell membrane. mdpi.com The kinetics of permeabilization can be monitored in real-time using fluorescent dyes that are sensitive to changes in membrane potential or that can enter the cell upon membrane disruption. mdpi.com For instance, the permeabilization of Staphylococcus aureus cytoplasmic membranes by the pore-forming peptide melittin (B549807) can be observed through an increase in propidium (B1200493) iodide fluorescence. mdpi.com

A key interaction for this compound, particularly in Gram-negative bacteria, is its binding to lipopolysaccharide (LPS). nih.gov LPS is a major component of the outer membrane of Gram-negative bacteria and is a potent trigger of inflammatory responses. nih.govopenbiochemistryjournal.com Cationic antimicrobial peptides, including novispirins, can bind to the negatively charged lipid A moiety of LPS. rsc.orgnih.gov This interaction not only helps to disrupt the outer membrane, allowing the peptide to reach the inner cytoplasmic membrane, but it can also neutralize the endotoxic effects of LPS. rsc.orgnih.gov The ability of novispirin G10 to bind to LPS has been demonstrated, which is a property shared with other cathelicidin-derived peptides. nih.govasm.org

Kinetics of Bacterial Membrane Permeabilization

Cellular Target Interaction Beyond Membrane Lysis

While the primary mechanism of action for this compound is membrane disruption, some antimicrobial peptides are known to have intracellular targets. nih.gov These peptides can translocate across the bacterial membrane, sometimes without causing complete lysis, and interfere with essential cellular processes. nih.govmdpi.com Intracellular targets can include DNA, RNA, ribosomes, and various enzymes involved in metabolism and cell wall synthesis. libretexts.orgnih.gov For example, some peptides inhibit DNA synthesis, while others block protein synthesis by binding to the ribosome. mdpi.comnih.gov Although the primary described mechanism for this compound is membrane lysis via the carpet model, the possibility of interactions with intracellular targets cannot be entirely ruled out without further specific investigation. The ability of some antimicrobial peptides to have multiple modes of action is a recognized phenomenon. libretexts.orgmdpi.com

Molecular Basis of Selective Antimicrobial Activity

A critical feature of this compound is its ability to selectively target microbial cells while exhibiting lower toxicity towards mammalian cells. researchgate.net This selectivity is fundamental to its potential as a therapeutic agent.

The basis for the selective activity of this compound lies in the differences in composition and structure between microbial and mammalian cell membranes. nih.govmdpi.com

Electrostatic Interactions: Bacterial membranes are rich in anionic phospholipids (B1166683), giving them a net negative charge that attracts the cationic this compound. nih.govrsc.org In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids (like phosphatidylcholine) and cholesterol, resulting in a membrane surface that is electrically neutral and less attractive to the peptide. nih.govrsc.org

Secondary Structure and Hydrophobicity: Molecular dynamics simulations have shown that the structure of novispirins is influenced by the membrane environment. nih.gov In the presence of anionic sodium dodecyl sulfate (B86663) (SDS) micelles, which model bacterial membranes, this compound maintains a stable helical form. nih.gov However, in the presence of zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles, which model mammalian membranes, the helical content of this compound is reduced. nih.gov This loss of stable helicity and amphipathicity in a mammalian membrane environment leads to weaker binding and a shallower insertion into the membrane, correlating with its lower toxicity. nih.gov The parent peptide, ovispirin-1, which is more toxic, maintains its helical structure and inserts deeper into the zwitterionic micelles. nih.gov It is proposed that reducing the helical content of peptides that operate by the carpet mechanism can decrease their toxicity towards host cells. nih.gov

The table below summarizes the key differences in the interaction of this compound with microbial versus model mammalian membranes.

FeatureMicrobial Membranes (Anionic)Model Mammalian Membranes (Zwitterionic)
Surface Charge Negatively chargedElectrically neutral
Initial Interaction Strong electrostatic attractionWeak interaction
Peptide Secondary Structure Stable helical form retainedReduced helical content
Membrane Insertion Sufficient for carpet mechanismShallow binding, less insertion
Outcome Membrane disruption and cell lysisLow cytotoxicity

Role of Hydrophobicity and Charge Distribution in Membrane Interaction Specificity

The specificity of this compound's interaction with bacterial membranes, while minimizing damage to host cells, is intricately linked to its physicochemical properties, particularly its hydrophobicity and the spatial distribution of its charged residues. These factors govern the initial electrostatic attraction to the microbial cell surface and the subsequent insertion into the lipid bilayer.

The cationic nature of antimicrobial peptides (AMPs) like this compound is a primary determinant of their selectivity for bacterial membranes. mdpi.com Bacterial cell membranes are typically rich in negatively charged components, such as phosphatidylglycerol and cardiolipin, which creates a strong electrostatic attraction for the positively charged peptide. mdpi.com In contrast, eukaryotic cell membranes are predominantly zwitterionic (electrically neutral) and contain cholesterol, which tends to stabilize the bilayer, making them less susceptible to insertion by AMPs. mdpi.com This initial electrostatic interaction allows AMPs to accumulate at the bacterial membrane at concentrations higher than at eukaryotic cells, favoring the disruption of the bacterial membrane. mdpi.com

Hydrophobicity is another critical factor that influences the activity of AMPs. It is generally defined by the percentage of hydrophobic residues within the peptide sequence and facilitates the peptide's partitioning into the hydrophobic core of the plasma membrane. mdpi.com The interplay between charge and hydrophobicity is crucial. While a high positive charge enhances the initial binding to negatively charged bacterial membranes, a certain level of hydrophobicity is necessary for the peptide to penetrate and disrupt the lipid bilayer. mdpi.com

Molecular dynamics simulations have provided significant insights into how subtle changes in hydrophobicity and charge distribution affect the behavior of novispirin peptides at membrane interfaces. This compound is a single-residue mutant of the parent peptide, ovispirin-1, where an isoleucine at position 7 is replaced by a threonine. researchgate.net This seemingly minor substitution has profound effects on the peptide's interaction with different membrane models.

Simulations using zwitterionic diphosphocholine (DPC) micelles, which serve as a model for mammalian cell membranes, have shown that the parent peptide, ovispirin, inserts deeper into the micelle compared to this compound. nih.gov The reduced helicity of this compound in the presence of DPC leads to a less amphipathic structure that binds more weakly to the micelle. nih.gov In contrast, when interacting with anionic sodium dodecyl sulfate (SDS) micelles, which mimic bacterial membranes, all three peptides, including this compound, bind strongly and maintain their helical form. nih.gov This differential behavior correlates well with the lower toxicity of this compound towards host cells while retaining its potent antibacterial activity. nih.gov

The substitution of isoleucine with the less hydrophobic threonine in this compound weakens the hydrophobic interactions with the membrane core. nih.gov This, combined with induced changes in the peptide's secondary structure, prevents the cooperative isolation of hydrophobic residues into the membrane core, leading to a shallower insertion into zwitterionic membranes. nih.gov The reduced amphipathicity of this compound in a DPC environment is a key factor in its attenuated toxicity. nih.gov

In essence, the precise balance of a net positive charge for initial targeting of bacterial membranes and a carefully modulated hydrophobicity allows this compound to effectively disrupt microbial membranes while minimizing interactions with host cell membranes. The single amino acid substitution in this compound fine-tunes this balance, leading to a therapeutically favorable profile of high antimicrobial potency and low cytotoxicity. researchgate.net

PropertyDescriptionRole in Membrane Interaction Specificity
Cationicity (Positive Charge) Arises from the presence of basic amino acid residues such as lysine (B10760008) and arginine.Mediates the initial electrostatic attraction to the negatively charged surface of bacterial membranes, providing selectivity over the zwitterionic membranes of eukaryotic cells. mdpi.com
Hydrophobicity Determined by the proportion of nonpolar amino acid residues.Facilitates the insertion of the peptide into the hydrophobic core of the lipid bilayer, which is essential for membrane disruption. mdpi.com
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues, often resulting from the formation of a secondary structure like an α-helix.Allows the peptide to orient itself at the membrane-water interface, with the hydrophobic face interacting with the lipid core and the hydrophilic face remaining exposed to the aqueous environment.

Quantitative Structure Activity Relationship Qsar and Rational Design Methodologies for T7 Novispirin Analogues

Application of QSAR Modeling in T7 Novispirin Optimization

QSAR models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activity. wikipedia.org In the context of this compound, QSAR has been instrumental in guiding the optimization of its analogues. nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. neovarsity.org For this compound and its parent compound, Novispirin G10, a variety of descriptors have been employed to build predictive models.

In a study involving 58 novispirin analogues, a statistically significant QSAR model was developed using 69 selected molecular descriptors. nih.gov Among these, VolSurf and charged partial surface area descriptors were found to be particularly influential. nih.govubc.ca Analysis of the model highlighted that hydrophobicity, amphipathicity, and charge are the most critical features determining the antimicrobial activity of these peptides. nih.gov

Table 1: Key Molecular Descriptors in Novispirin QSAR Models

Descriptor Type Description Relevance to Activity
VolSurf These descriptors are derived from 3D molecular fields and are related to physicochemical properties like hydrophobicity and polarity. Play a dominant role in the QSAR model, indicating the importance of molecular shape and hydrophobic/hydrophilic balance. nih.gov
Charged Partial Surface Area (CPSA) These descriptors quantify the charge distribution on the molecular surface. Also a dominant descriptor type, emphasizing the significance of electrostatic interactions with microbial membranes. nih.govubc.ca
Hydrophobicity A measure of a molecule's tendency to repel water. A key feature influencing the peptide's ability to interact with and disrupt the lipid bilayer of bacterial membranes. nih.gov
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues in a peptide's secondary structure. Crucial for the peptide's ability to insert into and destabilize microbial membranes. nih.gov

| Charge | The net electrical charge of the peptide. | Important for the initial electrostatic attraction to the negatively charged bacterial membrane. nih.govacs.org |

The reliability of a QSAR model is paramount, and this is established through rigorous statistical validation. This process ensures that the model is not only descriptive of the training data but also predictive for new, untested compounds. nih.gov

For the QSAR model developed for novispirin analogues, the statistical significance was confirmed with a squared correlation coefficient (r²) of 0.73 and a cross-validated squared correlation coefficient (q²) of 0.61. nih.gov The r² value indicates that 73% of the variance in the antimicrobial activity can be explained by the model, while the q² value, derived from a leave-one-out cross-validation procedure, demonstrates the model's predictive power. nih.gov

Further validation often involves splitting the data into training and test sets. The model is built using the training set and then used to predict the activity of the compounds in the test set. nih.govresearchgate.net The predictive ability of the QSAR model for novispirin analogues was further evaluated by designing 400 new analogues based on the model's predictions. nih.gov

Selection and Utilization of Molecular Descriptors

Computational Approaches for Peptide Design and Activity Prediction

Beyond QSAR, a range of computational techniques are employed in the rational design of this compound analogues, from molecular modeling to large-scale virtual screening. nih.govcore.ac.uk

Molecular modeling and simulation provide a dynamic, atomistic view of how peptides like this compound interact with their environment, particularly with bacterial membranes. nih.govnih.gov These techniques are crucial for understanding the structural basis of activity and for designing analogues with improved properties. acs.org

Molecular dynamics (MD) simulations have been used to study this compound and its parent compounds, ovispirin-1 and novispirin G10, in model membrane environments. nih.gov These simulations have revealed that while all three peptides bind strongly to anionic micelles (mimicking bacterial membranes) and maintain a helical structure, their behavior in zwitterionic micelles (mimicking mammalian membranes) differs significantly. nih.gov In the zwitterionic environment, the helical content of this compound and novispirin G10 is reduced, leading to a less amphipathic structure and weaker binding. nih.gov This difference in structural stability is thought to be a key factor in the reduced toxicity of the novispirins compared to ovispirin-1. nih.govnih.gov

These simulations suggest that introducing a bend or hinge in the center of the peptide, without completely disrupting its helicity, can be a strategy to decrease toxicity while maintaining antimicrobial activity. nih.gov

Computational, or in silico, screening allows for the rapid evaluation of large virtual libraries of peptide analogues, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This approach significantly reduces the time and cost associated with drug discovery. nih.gov

The QSAR model for novispirin analogues was used to predict the bioactivity of a set of 400 virtually designed peptides. nih.gov From this large set, 16 new novispirins with high predicted antimicrobial activity were selected for synthesis and testing. nih.gov The results were highly encouraging, with approximately 75% of the tested peptides showing greater potency than the parent compound, novispirin G10. nih.govubc.ca This successful prediction rate underscores the value of computational screening in the rational design of new antimicrobial peptides. researchgate.net

Molecular Modeling and Simulation Techniques for Analogue Design

Amino Acid Substitution Strategies and Their Impact on Activity

At the core of designing this compound analogues is the strategic substitution of amino acids to fine-tune the peptide's properties. researchgate.netfrontiersin.org Even single-residue changes can have a profound impact on the structure, function, and selectivity of the peptide. researchgate.net

This compound itself is a product of a single amino acid substitution in ovispirin-1, where an isoleucine at position 7 is replaced with a threonine. researchgate.net This seemingly minor change, along with the substitution of isoleucine to glycine (B1666218) at position 10 in novispirin G10, results in peptides that are substantially less cytotoxic than the parent ovispirin-1 while retaining potent antimicrobial activity. researchgate.net

Structural studies using circular dichroism and two-dimensional nuclear magnetic resonance (NMR) spectroscopy have shown that while all three peptides (ovispirin-1, novispirin G10, and this compound) maintain an amphipathic helical structure, the substitutions in the novispirins introduce subtle structural changes that significantly impact their biological activity. researchgate.net The substitution in this compound, for example, leads to increased flexibility in the N-terminal region of the peptide. nih.govnih.gov

Table 2: Key Amino Acid Substitutions and Their Effects

Original Peptide Position of Substitution Original Amino Acid Substituted Amino Acid Resulting Peptide Impact on Activity/Properties
Ovispirin-1 7 Isoleucine (I) Threonine (T) This compound Retains antimicrobial activity, significantly reduced cytotoxicity. researchgate.net

Specific Residue Modifications (e.g., Threonine at Position 7) and Functional Outcomes

The Novispirin peptides were developed through strategic, single-residue substitutions to a parent peptide, Ovispirin-1. oup.comnih.gov Ovispirin-1, an 18-residue peptide derived from the sheep cathelicidin (B612621) SMAP-29, is a potent antimicrobial agent but exhibits significant cytotoxicity against human cells. oup.comnih.govresearchgate.net The rational design of Novispirin analogues aimed to decouple this potent antimicrobial activity from the undesirable toxicity.

Novispirin T-7 was created by substituting the isoleucine residue at position 7 in Ovispirin-1 with a threonine (I7T). oup.comnih.gov This seemingly minor modification resulted in a profound and favorable change in the peptide's functional profile. While retaining substantial antimicrobial efficacy, Novispirin T-7 proved to be considerably less cytotoxic to human epithelial cells and less hemolytic to human erythrocytes than its parent compound. oup.comoup.com

Table 1: Effect of Single Residue Modifications on Peptide Cytotoxicity and Hemolytic Activity

PeptideKey ModificationCytotoxicity (% Viability Reduction in A-549 cells at 50 µg/ml)Hemolytic Activity (% Lysis of human erythrocytes at 80 µg/ml)
Ovispirin-1Parent Peptide99.7%70.2%
Novispirin T-7Isoleucine to Threonine at position 7Intermediate (Considerably less than Ovispirin-1)10.0%
Novispirin G-10Isoleucine to Glycine at position 1014.6%2.5%

Data sourced from Sawai, M.V., et al. (2002). oup.comoup.comoup.com

Modulation of Amphipathicity and Net Charge through Design

The biological function of antimicrobial peptides like this compound is intrinsically linked to two core physicochemical properties: amphipathicity and net charge. nih.gov Rational design of these peptides focuses on modulating these characteristics to achieve selective toxicity towards microbial pathogens over host cells.

The net positive charge of the peptide is the other crucial factor. Most AMPs are cationic, which facilitates their initial electrostatic attraction to the negatively charged components of bacterial cell membranes (like lipopolysaccharide in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). oup.comnih.gov Novispirin G-10, for example, has a net positive charge of +7 at physiological pH. nih.gov This strong positive charge helps concentrate the peptide on the bacterial surface, initiating the binding and membrane disruption process. The majority of known AMPs have a net charge between -5 and +10. nih.gov The rational design of Novispirin analogues carefully balances net charge and hydrophobicity. An excessive increase in hydrophobicity can lead to indiscriminate membrane lysis and high toxicity, as seen with Ovispirin-1, while a well-calibrated balance, achieved through single amino acid changes, can maintain a high net positive charge for bacterial targeting while modulating amphipathicity to reduce host cell damage. oup.comnih.gov

Table 2: Relationship Between Physicochemical Properties and Biological Activity of Novispirin Analogues

Physicochemical PropertyRole in Peptide Design & FunctionOutcome of Modulation in Novispirins
Amphipathic α-helixEssential for membrane interaction and insertion. Governs lytic activity.Preserved in all analogues to maintain antimicrobial function. Subtle changes in flexibility reduce host cell membrane disruption.
Net Positive ChargeDrives initial electrostatic attraction to negatively charged bacterial membranes.Maintained at a high level (e.g., +7) to ensure effective targeting of microbial pathogens.

Preclinical and in Vitro Efficacy Investigations of T7 Novispirin

Evaluation of Antimicrobial Spectrum and Potency in Model Systems

T7 Novispirin is a variant of the ovispirin peptide, modified to enhance its therapeutic potential. nih.gov It has been evaluated against a range of microorganisms, including plant pathogens and clinically relevant bacteria.

This compound has demonstrated significant efficacy against phytopathogenic spiroplasmas, which are wall-less bacteria responsible for significant agricultural diseases. usda.gov Studies have shown its ability to inhibit the growth of Spiroplasma kunkelii, the causative agent of corn stunt disease, and Spiroplasma citri, which causes citrus stubborn disease. usda.govresearchgate.netchuka.ac.ke

The antimicrobial action of this compound against these spiroplasmas is believed to involve interaction with the cell membrane, leading to cell deformation. usda.gov Its potency has been found to be comparable to that of tetracycline (B611298), a standard antibiotic used for comparison in these studies. usda.govresearchgate.net A liquid assay method was developed to facilitate the qualitative and quantitative evaluation of these antimicrobial peptides. usda.govresearchgate.net The minimum inhibitory concentrations (MICs) were determined through twofold serial dilutions. researchgate.net

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Phytopathogenic Spiroplasmas

Target Organism Disease Caused MIC (µg/mL)
Spiroplasma kunkelii Corn Stunt Disease 3.125
Spiroplasma citri Citrus Stubborn Disease 6.25

Data sourced from Wei et al. (2021). usda.govresearchgate.net

Novispirin peptides, including the T7 variant, exhibit potent activity against Gram-negative bacteria. googleapis.comgoogleapis.com The spectrum of activity for this compound specifically includes Pseudomonas aeruginosa, Escherichia coli, and Stenotrophomonas maltophilia. googleapis.combicnirrh.res.in These bacteria are significant opportunistic pathogens, particularly in clinical settings. googleapis.comgoogleapis.com The activity of novispirins against these organisms has been a key focus of their development, especially for potential applications in conditions like cystic fibrosis where such infections are common. googleapis.comgoogleapis.com

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Target Organism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa Data not specifically quantified in reviewed sources.
Escherichia coli 17.5 µg/mL
Stenotrophomonas maltophilia Data not specifically quantified in reviewed sources.

E. coli MIC data sourced from supplementary material by Cuesta et al. (2018). researchgate.net

While the primary focus of this compound research has been on its antibacterial properties, its activity spectrum extends to other pathogens. In vitro testing has confirmed its efficacy against Gram-positive bacteria, including Listeria monocytogenes and Staphylococcus aureus. bicnirrh.res.in However, specific data regarding the antifungal activity of this compound is not detailed in the reviewed scientific literature.

Efficacy against Gram-Negative Bacterial Strains (Pseudomonas aeruginosa, Escherichia coli, Stenotrophomonas maltophilia)

Time-Kill Kinetics and Concentration-Dependent Activity Studies

The bactericidal action of this compound is characterized by rapid, concentration-dependent kinetics. Studies examining its effect on P. aeruginosa demonstrate a significant reduction in viable bacterial colonies within a short exposure time.

In a kinetic study using a peptide concentration of 5 µg/mL against P. aeruginosa MR3007, this compound caused a rapid decline in bacterial count. Within 30 minutes, the colony-forming units (CFU) dropped by approximately 2-log10 (99%). The bactericidal effect continued over time, achieving a greater than 3-log10 (>99.9%) reduction by the 180-minute mark. googleapis.com This rapid killing mechanism is a characteristic feature of membrane-permeabilizing antimicrobial peptides. nih.gov

Table 3: Bactericidal Kinetics of this compound against P. aeruginosa MR3007

Time (minutes) Approximate Log10 Reduction in CFU
30 ~2.0
60 ~2.5
120 >3.0
180 >3.0

Data interpreted from graphical representation in patent US 6,492,328 B2. googleapis.com

Assessment of this compound Activity in Complex Biological Mimic Systems (e.g., Presence of Serum in Non-Human Models)

A critical aspect of preclinical evaluation is determining a compound's efficacy in environments that mimic physiological conditions. For antimicrobial peptides, the presence of serum can sometimes inhibit activity. General studies on the novispirin class of peptides indicate that they retain activity in the presence of high concentrations of human serum. googleapis.comgoogleapis.com

However, more specific research on the related Novispirin G10 peptide showed that while the presence of human serum reduced its activity against P. aeruginosa, it did not eliminate it entirely. nih.govnih.gov In radial diffusion assays, the addition of 10% normal human serum increased the apparent MIC of Novispirin G10 against P. aeruginosa by approximately tenfold. asm.org Specific quantitative data on the effect of serum on this compound's potency was not available in the reviewed literature.

Strategies to Address Potential Environmental Inhibition in Model Systems

A significant hurdle for the clinical application of antimicrobial peptides is their potential inhibition by environmental factors present at the site of infection. These factors can include high salt concentrations, serum proteins, and divalent cations. googleapis.comnih.gov

Research on the Novispirin family of peptides has addressed these challenges:

Salt and Serum Resistance: Novispirins have been shown to retain their antimicrobial activity even in the presence of high salt concentrations and human serum. googleapis.comgoogleapis.com This is a significant advantage over many other antimicrobial peptides whose activity is diminished under such conditions. nih.gov

Influence of Divalent Cations: The activity of Novispirin G10 has been shown to be inhibited by divalent cations like calcium and magnesium. asm.org This inhibition could be a concern in certain biological environments.

Structural Modifications to Modulate Activity and Toxicity: The development of the Novispirin series itself is a key strategy to overcome the "environmental" challenge of host toxicity. By making single amino acid substitutions, the peptides' properties can be "fine-tuned". Molecular dynamics simulations have shown that while Ovispirin, this compound, and G10 Novispirin all bind strongly to anionic micelles (mimicking bacterial membranes), their interaction with zwitterionic micelles (mimicking mammalian membranes) differs. nih.gov Ovispirin, the most toxic, inserts deepest into the zwitterionic micelle. nih.gov In contrast, this compound and G10 Novispirin have a reduced helical content in this environment, leading to weaker binding and lower toxicity. nih.gov This suggests that this compound operates by a "carpet mechanism" of cell lysis, and its reduced helicity helps to attenuate toxicity against host cells. nih.gov This inherent structural design is a proactive strategy to enhance the therapeutic index in the complex environment of a host infection.

Inhibition of Phytopathogenic Spiroplasmas: In a different context, Novispirin T7 has demonstrated efficacy in inhibiting the growth of Spiroplasma kunkelii and Spiroplasma citri, with its performance being comparable to tetracycline in vitro. researchgate.net This indicates the peptide's robustness in different assay media.

Synthetic Methodologies and Production Platforms for T7 Novispirin

Peptide Synthesis Approaches (e.g., Solid-Phase Peptide Synthesis Considerations)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for the chemical production of peptides like T7 Novispirin. nih.govbachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, often referred to as a resin. bachem.combiotage.com The key advantage of SPPS is the ability to remove excess reagents and soluble by-products by simple filtration and washing, which greatly simplifies the purification process compared to solution-phase synthesis. bachem.combiotage.com

The process of SPPS can be generalized into a series of cycles, with each cycle adding one amino acid to the peptide chain. A typical cycle includes:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide. bachem.com

Washing: Rinsing the resin to remove the deprotecting agent and by-products. bachem.com

Coupling: Adding the next protected amino acid, which then forms a peptide bond with the free N-terminus of the growing chain. bachem.com

Washing: Another series of rinses to remove unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed. biotage.com

Two primary chemistries are commonly used in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). beilstein-journals.org The Fmoc/t-Bu (tert-butyl) strategy is the most widely used approach. beilstein-journals.org In this method, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while the permanent protection for reactive amino acid side chains is typically provided by acid-labile groups like tert-butyl. beilstein-journals.org

For a peptide like this compound, which is 18 amino acids long, SPPS is a highly effective production method. rcsb.org Following synthesis, the crude peptide is typically purified using techniques like reverse-phase high-pressure liquid chromatography (RP-HPLC) to achieve high purity. nih.gov

Table 1: Key Stages in Solid-Phase Peptide Synthesis (SPPS)

Stage Description Key Reagents/Conditions
Resin Attachment The first amino acid (C-terminal) is covalently linked to the solid support. Linker-functionalized resin
Chain Elongation Amino acids are added sequentially through repeated cycles of deprotection and coupling. Protected amino acids, coupling agents (e.g., DIC/HOBt), deprotection agents (e.g., piperidine (B6355638) for Fmoc)
Cleavage The completed peptide is detached from the resin. Strong acids (e.g., Trifluoroacetic acid - TFA)
Purification The crude peptide is purified to remove impurities and by-products. Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC)

Bioproduction Platforms for this compound and Related AMPs

While chemical synthesis is effective, bioproduction platforms offer a potentially more cost-effective and scalable alternative for large-scale production of AMPs. nih.gov These systems leverage the protein synthesis machinery of living organisms to produce the desired peptide.

Plant plastids, particularly chloroplasts, have emerged as a promising platform for producing AMPs. nih.govresearchgate.net Plastids possess their own genetic material and protein synthesis machinery, which is prokaryotic in nature. nih.govwikipedia.org This allows for high levels of protein expression, as a single plant cell can contain hundreds of plastids, each with multiple copies of the plastid genome. nih.gov

However, the high-level expression of AMPs, which are inherently toxic to cells, can be detrimental to the host plant. nih.govresearchgate.net To overcome this, several strategies have been developed. One approach involves fusing the AMP to a carrier protein, such as the Small Ubiquitin-like Modifier (SUMO). researchgate.net This fusion can mask the toxicity of the AMP during expression. For instance, while constitutive expression of a Novispirin construct (Prrn::HA-Novispirin) was relatively well-tolerated in tobacco plants, fusing it to SUMO (Prrn::SUMO-HA-Novispirin) led to slower growth and paler leaves, indicating some level of stress. researchgate.net

Another critical strategy is the use of inducible expression systems. These systems keep the expression of the toxic AMP "off" until a specific chemical inducer is applied. nih.gov This allows the plant to grow to a sufficient biomass before production of the peptide begins. The RNA amplification-enhanced riboswitch (RAmpER) system is one such inducible system that has been successfully used in chloroplasts. nih.gov

The bacteriophage T7 RNA polymerase (T7 RNAP) is a key component in many high-level expression systems, both in prokaryotes and in specialized eukaryotic systems like plant plastids. novoprotein.comneb.com T7 RNAP is a single-subunit enzyme that is highly specific for its corresponding T7 promoter sequence. novoprotein.comwikipedia.org This high specificity and efficiency make it an excellent tool for driving high levels of transgene expression. novoprotein.com

In the context of plant plastid expression, the RAmpER system utilizes T7 RNAP. nih.gov The system works by first creating a transgenic plant line that contains the T7 RNAP gene under the control of an inducible riboswitch. nih.gov This "master" line can then be transformed with a second construct containing the gene of interest (e.g., for Novispirin) under the control of a T7 promoter. nih.gov When the inducer (theophylline) is applied, the riboswitch is activated, leading to the synthesis of T7 RNAP. nih.gov The newly synthesized T7 RNAP then recognizes the T7 promoter and drives massive transcription of the target AMP gene. nih.gov

Optimizing the expression of AMPs like this compound is crucial for maximizing yield and minimizing negative effects on the production host. researchgate.net Several factors can be fine-tuned:

Fusion Partners: As mentioned, fusing the AMP to a carrier protein like SUMO can alleviate toxicity. researchgate.net Research has shown that even with the SUMO fusion, the purified AMP fusion proteins can retain their antimicrobial activity without needing to cleave off the carrier. nih.gov

Inducible Promoters: Using inducible systems like RAmpER allows for temporal control of expression, separating the plant growth phase from the peptide production phase. nih.gov

Codon Optimization: While not explicitly detailed for this compound in the provided context, adapting the codon usage of the AMP gene to match that of the expression host (e.g., the plastid genome) is a standard practice to enhance translational efficiency.

Targeting and Compartmentalization: Expressing the AMP within a specific cellular compartment, like the chloroplast, can help to sequester it away from sensitive cellular components, thereby reducing its toxicity to the host plant. researchgate.net

Table 2: Comparison of Production Strategies for this compound

Feature Solid-Phase Peptide Synthesis (SPPS) Plant Plastid Bioproduction
Principle Stepwise chemical addition of amino acids on a solid support. bachem.com Biological synthesis using the plant cell's machinery. researchgate.net
Scalability Can be scaled, but may become costly for large quantities. bachem.com Potentially highly scalable and cost-effective for large volumes. nih.gov
Purity High purity can be achieved through RP-HPLC. nih.gov Requires downstream processing to purify from plant biomass.
Complexity Technically demanding, requires specialized equipment and reagents. beilstein-journals.org Involves genetic engineering of plants and controlled cultivation. nih.gov
Key Advantage Precise control over sequence and modifications. beilstein-journals.org Low production cost at scale, leverages natural synthesis. nih.gov

Role of Bacteriophage T7 RNA Polymerase Systems in Production

Considerations for Yield and Purity in Academic Production Settings

In academic and research settings, both SPPS and bioproduction methods are utilized, each with its own set of considerations for yield and purity.

For SPPS, the final yield and purity are influenced by the efficiency of each coupling and deprotection step. Inefficiencies can lead to the accumulation of deletion sequences and other impurities, which must be removed during the final purification step. bachem.com The choice of resin, protecting groups, and coupling reagents all play a role in optimizing the synthesis of a specific peptide like this compound.

Quantitative structure-activity relationship (QSAR) models have also been employed to optimize the activity of Novispirin peptides, which can indirectly influence production choices by identifying the most potent candidates to move forward with for larger-scale synthesis. nih.gov

Advanced Research Directions and Future Perspectives for T7 Novispirin Studies

Development of Hybrid Peptides and Conjugates Incorporating T7 Novispirin Motifs

The development of hybrid peptides and conjugates that incorporate motifs from this compound represents a strategic approach to enhance antimicrobial efficacy and overcome limitations of single-peptide therapies. researchgate.netdovepress.commdpi.com By combining the active regions of this compound with portions of other antimicrobial peptides (AMPs), researchers aim to create novel molecules with a broader spectrum of activity, increased potency, and reduced toxicity. researchgate.netdovepress.commdpi.com This hybridization strategy can result in peptides with improved stability and a lower propensity for developing resistance. dovepress.com

One approach involves fusing the this compound sequence with other well-characterized AMPs to create a single, more powerful peptide. mdpi.com For instance, a hybrid could be designed to merge the membrane-disrupting capabilities of this compound with the intracellular targeting mechanisms of another peptide, leading to a multi-pronged attack on microbial cells. researchgate.netmdpi.com

Furthermore, conjugating this compound to other molecules, such as cell-penetrating peptides or antibiotics, is another promising avenue. mdpi.com This can enhance the delivery of this compound to its target site and can lead to synergistic effects, where the combined activity is greater than the sum of the individual components. mdpi.com Recent work has focused on creating hybrid peptides that are not only effective against a wide range of bacteria but also exhibit minimal toxicity to human cells, a critical factor for therapeutic development. researchgate.netdovepress.com

Investigation of Resistance Mechanisms to this compound

A crucial aspect of developing any new antimicrobial agent is understanding the potential for resistance to emerge. While antimicrobial peptides like this compound are generally considered less prone to resistance development than conventional antibiotics, it is not an impossibility. mdpi.comnih.gov

Microbial Adaptive Responses and Mechanisms

Bacteria can employ various strategies to counteract the effects of antimicrobial peptides. reactgroup.orgasm.org These adaptive responses can include modifications to the bacterial cell membrane, the primary target of this compound. reactgroup.orgasm.org For example, bacteria might alter the lipid composition of their membranes to reduce the binding affinity of the peptide or modify their surface charge to repel the positively charged this compound. asm.org

Another potential mechanism is the production of proteases, enzymes that can degrade the peptide, rendering it inactive. nih.gov Bacteria may also utilize efflux pumps, which are membrane proteins that can actively transport the antimicrobial peptide out of the cell, preventing it from reaching a lethal concentration. reactgroup.orgsoligenix.com Studying these adaptive responses at a molecular level is essential for predicting and potentially circumventing resistance.

Comparative Analysis with Conventional Antibiotic Resistance

The mechanisms of resistance to this compound are expected to differ significantly from those associated with conventional antibiotics. nih.govsoligenix.com Conventional antibiotics typically have very specific intracellular targets, such as enzymes involved in cell wall synthesis or protein production. reactgroup.org Resistance to these drugs often arises from a single point mutation in the gene encoding the target protein. soligenix.com

Integration with Machine Learning and Artificial Intelligence in AMP Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of antimicrobial peptide (AMP) design, including the optimization of peptides like this compound. chemrxiv.orgmdpi.comarxiv.orgnih.govfrontiersin.orgnih.govplos.org These computational tools can analyze vast datasets of peptide sequences and their corresponding activities to identify key features that contribute to antimicrobial potency and selectivity. mdpi.comnih.govresearchgate.net

By training on existing AMP databases, ML models can predict the antimicrobial potential of novel peptide sequences, significantly accelerating the discovery process. chemrxiv.orgmdpi.comnih.govresearchgate.net For this compound, AI can be used to design analogs with enhanced activity, reduced toxicity, or improved stability. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models, a type of ML algorithm, have been successfully used to identify the key physicochemical properties of novispirin analogs that influence their antimicrobial activity. nih.gov These models have shown that hydrophobicity, amphipathicity, and charge are critical determinants of their effectiveness. nih.gov

Furthermore, generative AI models can design entirely new peptide sequences that are predicted to have strong antimicrobial properties, moving beyond simple modifications of existing templates. chemrxiv.orgarxiv.orgnih.gov This approach has the potential to uncover novel AMPs with unique mechanisms of action.

Exploration of this compound in Agri-Biotechnology Applications

The potent antimicrobial properties of this compound have garnered interest for its potential use in agricultural biotechnology, particularly in the management of plant diseases. usda.govresearchgate.net

Plant Disease Management (e.g., against Spiroplasma-induced diseases)

One of the most promising applications of this compound in agriculture is in combating plant diseases caused by bacteria that are difficult to control with conventional methods. usda.govresearchgate.net A key example is its activity against Spiroplasma species, which are wall-less bacteria responsible for devastating diseases in various crops. usda.govresearchgate.netchuka.ac.ke

Spiroplasma kunkelii causes corn stunt disease, and Spiroplasma citri is the causative agent of citrus stubborn disease. usda.govresearchgate.net Research has demonstrated that this compound can effectively inhibit the growth of both of these phytopathogenic spiroplasmas in laboratory settings. usda.govresearchgate.netresearchgate.net The efficacy of this compound against these bacteria has been shown to be comparable to that of the antibiotic tetracycline (B611298). usda.govresearchgate.net

Theoretical Frameworks for Understanding Peptide-Membrane Interactions and Structural Refinement

The elucidation of the mechanism of action and the structural characteristics of this compound at a molecular level is heavily reliant on a combination of theoretical frameworks and computational modeling. These approaches provide critical insights into how the peptide interacts with bacterial and mammalian cell membranes, and they guide the refinement of its three-dimensional structure.

Molecular dynamics (MD) simulations have been a cornerstone in understanding the nuanced interactions between this compound and lipid bilayers. nih.gov These simulations model the complex environment of a cell membrane, allowing researchers to observe the dynamic behavior of the peptide as it approaches and interacts with the lipid interface. For this compound and its parent compound, ovispirin-1, MD simulations have been instrumental in explaining their differential cytotoxicity. nih.gov

A key theoretical approach involves the use of model membrane systems, such as zwitterionic diphosphocholine (DPC) micelles and anionic sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as mimics for mammalian and bacterial membranes, respectively. nih.gov Studies have shown that in the presence of zwitterionic DPC micelles, this compound exhibits reduced helicity. nih.gov This decrease in helical content leads to a less amphipathic structure, resulting in weaker binding to the micelle and, consequently, lower toxicity towards mammalian cells. nih.govnih.gov Conversely, when interacting with anionic SDS micelles, which resemble bacterial membranes, this compound maintains a stable helical form, facilitating its strong binding and potent antibacterial activity. nih.gov

These computational findings support the "carpet mechanism" as the proposed model for this compound's lytic activity. In this model, the peptides accumulate on the surface of the bacterial membrane, forming a carpet-like layer that disrupts the membrane's integrity, leading to cell lysis. The simulations suggest that the toxicity of peptides operating via this mechanism can be modulated by altering their helical content.

The structural refinement of this compound has been achieved through a synergistic use of experimental techniques and computational analysis. The three-dimensional solution structure of this compound was determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy and circular dichroism in a 2,2,2-trifluoroethanol (B45653) solvent, which mimics a membrane environment. oup.comrcsb.org These experimental data revealed that the single-residue substitution of threonine for isoleucine at position 7, which distinguishes this compound from ovispirin-1, induces significant structural alterations. nih.govoup.com Specifically, it results in increased flexibility at the N-terminus and a well-defined α-helix spanning residues 7–17. nih.govoup.com

Quantitative structure-activity relationship (QSAR) models have also been employed as a theoretical framework for the rational design and optimization of novispirin analogues. ubc.ca By correlating molecular descriptors with antibacterial activity, these models can predict the efficacy of novel peptide sequences, thereby accelerating the discovery of more potent and selective antimicrobial agents. ubc.ca

Q & A

Q. How can this compound research align with global antimicrobial resistance (AMR) priorities?

  • Answer : Integrate PICO framework (Population: AMR pathogens; Intervention: this compound; Comparison: Existing AMPs; Outcome: MIC reduction) to structure clinical relevance. Collaborate with public health agencies to prioritize high-risk pathogens (e.g., WHO Critical Priority list). Publish negative data to prevent publication bias and inform meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.